molecular formula C21H24N2O3S B11588200 N-(2-Methoxy-ethyl)-4-(4-oxo-3-phenethyl-thiazolidin-2-yl)-benzamide

N-(2-Methoxy-ethyl)-4-(4-oxo-3-phenethyl-thiazolidin-2-yl)-benzamide

Cat. No.: B11588200
M. Wt: 384.5 g/mol
InChI Key: WXRUCYQFMQVMKM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide: is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a 2-phenylethylamine derivative with a carbonyl compound (such as an aldehyde or ketone) in the presence of a thiol reagent. This reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

    Benzamide Formation: The resulting thiazolidinone intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. This step involves the formation of an amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production of N-(2-methoxyethyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The benzamide moiety can participate in substitution reactions, where the methoxyethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-methoxyethyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its antimicrobial and anti-inflammatory properties.

    Drug Development: Researchers explore its potential as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, which play a role in disease progression.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide: can be compared with other thiazolidinone derivatives such as:

Uniqueness

  • Structural Features : The presence of the methoxyethyl group in N-(2-methoxyethyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide imparts unique physicochemical properties, such as increased solubility and potential for enhanced biological activity.
  • Biological Activity : Its specific substitution pattern may result in distinct biological activities compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

InChI

InChI=1S/C21H24N2O3S/c1-26-14-12-22-20(25)17-7-9-18(10-8-17)21-23(19(24)15-27-21)13-11-16-5-3-2-4-6-16/h2-10,21H,11-15H2,1H3,(H,22,25)

InChI Key

WXRUCYQFMQVMKM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3

Origin of Product

United States

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